

Application Note: High-Resolution Mass Spectrometry for Comprehensive Capmatinib Metabolite Identification

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Compound of Interest

Compound Name: *Capmatinib metabolite M18*

Cat. No.: *B15193805*

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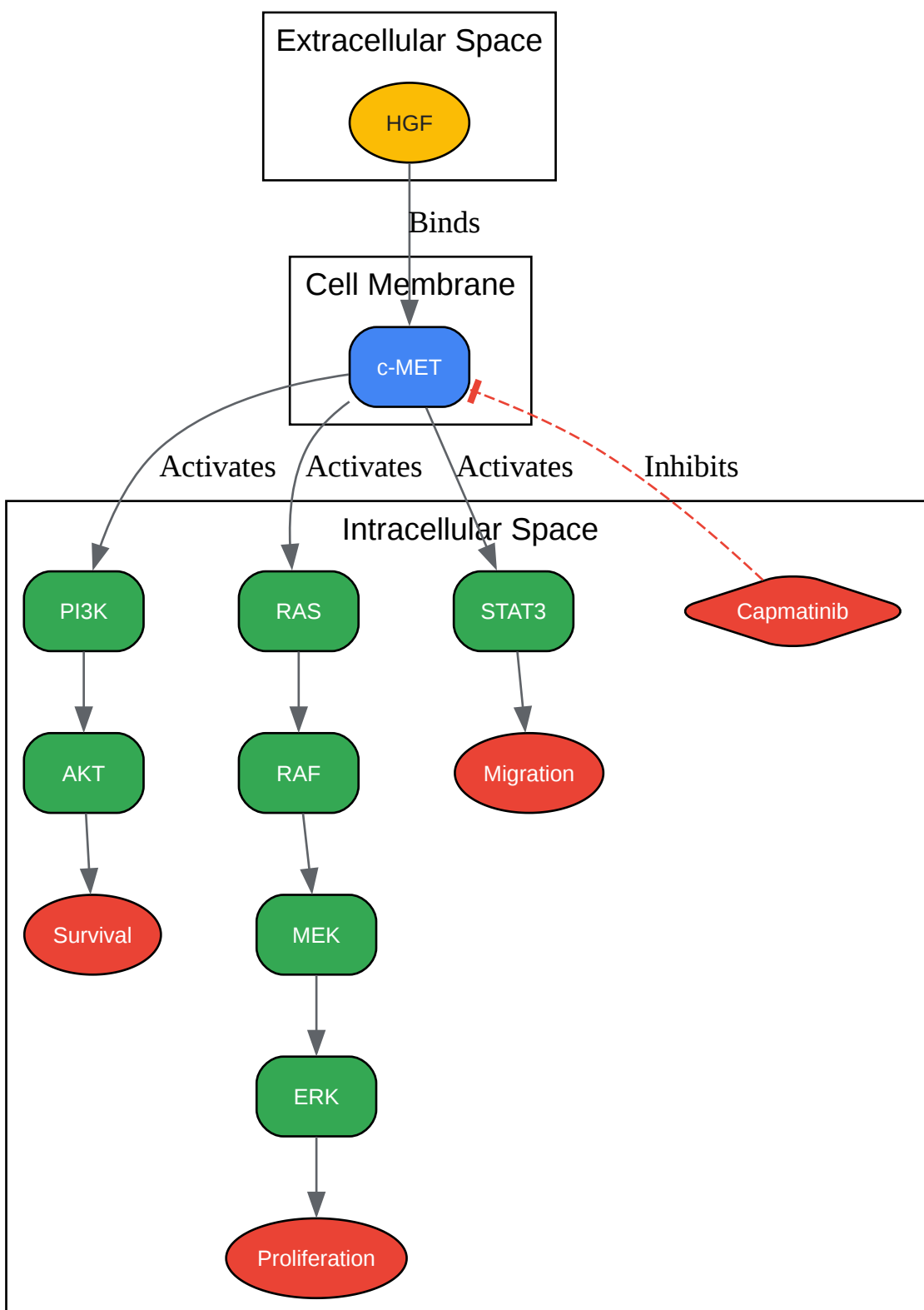
For Researchers, Scientists, and Drug Development Professionals

Introduction

Capmatinib (Tabrecta®) is a potent and selective mesenchymal-epithelial transition (MET) factor inhibitor approved for the treatment of metastatic non-small cell lung cancer (NSCLC) in patients with MET exon 14 skipping mutations.[1] As with any therapeutic agent, a thorough understanding of its metabolic fate is crucial for characterizing its pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring overall safety. Capmatinib is primarily metabolized by cytochrome P450 (CYP) 3A4 and aldehyde oxidase (AO).[2][3][4] This application note provides a detailed protocol for the identification of Capmatinib metabolites using high-resolution mass spectrometry (HRMS), a powerful tool for elucidating the structures of novel and unexpected metabolites.

Signaling Pathway of Capmatinib

Capmatinib targets the c-MET receptor tyrosine kinase.[1] Aberrant activation of the c-MET pathway, through mutations or amplification, can lead to uncontrolled cell proliferation, survival, and migration in various cancers.[1][5] Capmatinib inhibits the phosphorylation of the c-MET receptor, thereby blocking downstream signaling cascades such as the RAS/MAPK, PI3K/AKT, and STAT3 pathways.[2]



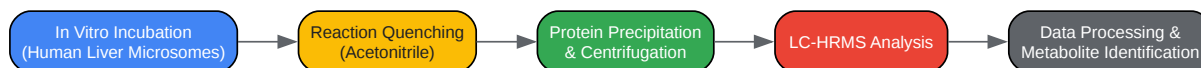
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Figure 1: Simplified c-MET signaling pathway and the inhibitory action of Capmatinib.

Experimental Protocols

This section outlines a general workflow for the in vitro metabolism of Capmatinib and subsequent analysis by LC-HRMS.

Experimental Workflow



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Figure 2: General workflow for Capmatinib metabolite identification.

In Vitro Metabolism using Human Liver Microsomes

- **Prepare Incubation Mixture:** In a microcentrifuge tube, combine human liver microsomes (HLMs), a NADPH-regenerating system, and phosphate buffer. Pre-warm the mixture at 37°C.
- **Initiate Reaction:** Add Capmatinib to the pre-warmed incubation mixture to initiate the metabolic reaction. The final concentration of Capmatinib should be empirically determined but is often in the low micromolar range.
- **Incubation:** Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
- **Quench Reaction:** Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.
- **Protein Precipitation:** Vortex the quenched samples and centrifuge at a high speed to pellet the precipitated proteins.
- **Sample Preparation for LC-HRMS:** Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable mobile phase for injection into the LC-HRMS system.

High-Resolution Mass Spectrometry Analysis

A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with a liquid chromatography system is recommended for accurate mass measurements and structural elucidation.

- Liquid Chromatography:
 - Column: A C18 reversed-phase column is suitable for separating Capmatinib and its metabolites.
 - Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is a common starting point.
 - Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
- Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for Capmatinib and its metabolites.
 - Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS2) or all-ions fragmentation (AIF) should be employed to acquire accurate mass data for precursor ions and their fragmentation patterns.
 - Collision Energy: A stepped collision energy should be used to generate a comprehensive fragmentation spectrum for each metabolite.

Data Presentation and Expected Metabolites

The primary metabolic pathways for Capmatinib include lactam formation, hydroxylation, N-dealkylation, carboxylic acid formation, hydrogenation, N-oxygenation, and glucuronidation.[3] The most abundant metabolite observed in human plasma, urine, and feces is M16, which is formed through lactam formation catalyzed by aldehyde oxidase.[3]

The table below summarizes the expected biotransformations and the corresponding mass shifts that would be observed with high-resolution mass spectrometry.

Biotransformation	Mass Shift (Da)	Potential Site of Modification
Phase I Metabolism		
Lactam Formation (M16)	+14.0157	Imidazo-triazinone ring
Hydroxylation	+15.9949	Aromatic rings, aliphatic chains
N-dealkylation	-14.0157	N-methyl group
Carboxylic Acid Formation	+29.9902	Oxidation of methyl group
Hydrogenation	+2.0156	Quinoline ring
N-oxygenation	+15.9949	Nitrogen atoms in the heterocyclic rings
Phase II Metabolism		
Glucuronidation	+176.0321	Hydroxylated metabolites

Note: The exact mass shifts may vary slightly depending on the specific atoms involved.

Conclusion

This application note provides a framework for the identification of Capmatinib metabolites using in vitro metabolism coupled with high-resolution mass spectrometry. The detailed protocol and the summary of expected metabolic transformations will aid researchers in comprehensively characterizing the metabolic profile of Capmatinib. Accurate mass measurements and detailed fragmentation analysis from HRMS are essential for the confident structural elucidation of both expected and novel metabolites, which is a critical step in drug development and regulatory submission.

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